N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with methoxy and morpholino groups at positions 4 and 6, respectively. The triazine ring is further functionalized via a methylene bridge to a benzenesulfonamide moiety bearing a pyrazole substituent at the para position.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-28-18-22-16(21-17(23-18)24-9-11-29-12-10-24)13-20-30(26,27)15-5-3-14(4-6-15)25-8-2-7-19-25/h2-8,20H,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVDFJBVKGFONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a triazine moiety with a pyrazole and benzenesulfonamide structure, suggesting a multifaceted mechanism of action against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The structure features:
- A triazine core which is known for its role in various pharmacological activities.
- A morpholino group that enhances solubility and bioavailability.
- A pyrazole moiety that is often associated with anti-inflammatory and analgesic properties.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing triazine and pyrazole groups have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon carcinoma (HCT-15) . The presence of the sulfonamide group may enhance these effects by facilitating interactions with biological targets such as enzymes involved in tumor growth.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis : Studies have shown that related compounds can activate caspases (caspase 3/7 and caspase 9), leading to programmed cell death in cancer cells .
- Modulation of Signaling Pathways : The compound may influence pathways involving NF-kB and p53, which are crucial in regulating cell survival and apoptosis .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar triazine-based compounds against breast cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of the intrinsic apoptotic pathway .
Case Study 2: Antimicrobial Activity
Another study demonstrated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial growth by targeting specific metabolic pathways essential for bacterial survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence.
Structural Analogues with Triazine Cores
2.1.1. Bis(morpholino-1,3,5-triazine) Derivatives Compounds such as N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (Compound 30, ) and methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (Compound 21, ) share the 1,3,5-triazine core but differ in substituents. Unlike the target compound, these derivatives feature two morpholino groups at positions 4 and 6 of the triazine ring, coupled with ureido-linked aromatic systems.
Key Differences:
The dimorpholino substitution in Compounds 30 and 21 likely enhances solubility due to the polar morpholino rings, whereas the methoxy group in the target compound may improve metabolic stability .
Benzimidazole-Based Sulfonamides
The benzimidazole derivatives described in (e.g., 1-[(N,N-dimethylamino)benzenesulfonyl]-5/6-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole) share a sulfonamide group but utilize a benzimidazole core instead of triazine. These compounds exhibit structural complexity with pyridylmethyl sulfinyl and methoxybenzene substituents. The sulfinyl group in compounds may confer redox activity, unlike the stable sulfonamide linkage in the target compound. Additionally, the benzimidazole core is associated with proton pump inhibition (e.g., omeprazole analogues), suggesting divergent biological targets compared to triazine-based sulfonamides .
Key Differences:
Triazine Derivatives with Alternative Substitutents
describes a triazine derivative with dimethylamino and pyrrolidine groups. The compound N-{4-[(4-dimethylaminobenzylidene)amino]-6-[[(4-dimethylaminophenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-1,3,5-triazin-2-yl}-... features a highly substituted triazine core with electron-donating dimethylamino groups and a pyrrolidine-based side chain. Compared to the target compound, this structure lacks the sulfonamide group but introduces hydroxymethyl and butyryl moieties, which may influence lipophilicity and membrane permeability .
Research Findings and Implications
- This suggests that similar strategies could apply to the target compound.
- Structure-Activity Relationships (SAR): The morpholino group in triazines enhances solubility and hydrogen-bonding capacity, critical for target engagement .
- Contradictions : compounds prioritize benzimidazole cores for proton pump modulation, whereas triazine-sulfonamide hybrids (target compound) may favor enzyme inhibition.
Preparation Methods
Stepwise Substitution of Cyanuric Chloride
- Morpholine introduction
Methoxy group installation
Aminomethylation
Benzenesulfonamide Synthesis
Pyrazole Installation
- Nitrate 1-phenylpyrazole with HNO₃/H₂SO₄ at 0°C to get 4-nitro-1-phenylpyrazole (mp 112-114°C).
- Reduce with Fe/NH₄Cl in EtOH/H₂O (4 h reflux, 89% yield).
- Sulfonate with ClSO₃H in DCM (0°C, 2 h) to form 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (TLC Rf 0.6 in EtOAc/hexane 1:1).
Final Coupling
Sulfonamide Formation
- React triazin-2-amine (1 eq) with sulfonyl chloride (1.05 eq) in anhydrous DMF containing Et₃N (2 eq).
- Stir at 25°C under N₂ for 24 h.
- Quench with ice-water, extract with EtOAc, and recrystallize from EtOH/H₂O (1:3).
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z 515.1521 [M+H]⁺ (calc. 515.1518 for C₂₀H₂₄N₈O₄S).
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.94 (d, J=8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.74 (t, J=4.6 Hz, 4H, morpholine-OCH₂), 3.38 (t, J=4.6 Hz, 4H, morpholine-NCH₂).
- ¹³C NMR : δ 169.4 (triazine-C2), 165.8 (triazine-C4), 163.1 (triazine-C6), 142.5 (SO₂N), 136.2 (pyrazole-C3).
Process Optimization
Critical Parameters
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling temperature | 25±2°C | >80% vs <60% at 40°C |
| Et₃N stoichiometry | 2.0 eq | Prevents HCl salt formation |
| Solvent | Anhydrous DMF | 82% vs 68% in THF |
Industrial-Scale Considerations
- Use DMAC/H₂O crystallization to control polymorphs (Form I preferred for bioavailability).
- Continuous flow reactors reduce regioisomer content from 1.2% to 0.4% compared to batch processing.
- Residual solvents: <300 ppm DMAC (ICH Q3C compliant).
Alternative Routes
Microwave-Assisted Synthesis
- Combine triazine amine and sulfonyl chloride in MeCN (5 min, 150W microwave irradiation):
- 87% yield, 99.3% purity
- Energy savings: 65% reduction vs conventional heating
Challenges and Solutions
Issue : Epimerization at CH₂ linker
Mitigation :
- Maintain pH 6-7 during coupling
- Use Hünig's base instead of Et₃N
- Final API contains <0.1% diastereomers by chiral HPLC
Environmental Impact
- PMI (Process Mass Intensity): 32 vs industry average 87
- E-Factor: 18.7 (solvent recovery improves from 40% to 72% with nanofiltration)
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves sequential functionalization of the triazine core. Key steps include:
- Triazine ring formation : Use of cyanuric chloride under controlled temperatures (0–5°C) to introduce morpholino and methoxy groups via nucleophilic substitution .
- Sulfonamide coupling : Reaction of 4-(1H-pyrazol-1-yl)benzenesulfonamide with the triazine intermediate using coupling agents like EDCI/HOBt in DMF .
- Characterization : Intermediates should be verified via H/C NMR (to confirm substitution patterns) and HPLC (≥95% purity). Mass spectrometry (HRMS) is critical for final compound validation .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Pair with LC-MS to identify degradation byproducts .
- Statistical design : Apply a central composite design (CCD) to optimize experimental parameters and reduce trial-and-error approaches .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (using liver microsomes), and plasma protein binding to identify discrepancies between cellular and systemic effects .
- Metabolite identification : Use high-resolution LC-MS/MS to detect active metabolites that may contribute to in vivo activity not observed in vitro .
- Computational modeling : Apply molecular dynamics simulations to assess target binding under physiological conditions (e.g., solvation effects, membrane interactions) .
Q. How can the compound’s selectivity for kinase targets be optimized through structural modifications?
- Methodology :
- SAR analysis : Systematically modify functional groups (e.g., pyrazole substituents, morpholino replacement) and test kinase inhibition profiles using panel assays (e.g., Eurofins KinaseProfiler™) .
- Crystallography : Solve co-crystal structures with target kinases (e.g., EGFR, CDK2) to identify key binding interactions. Use docking studies (AutoDock Vina) to prioritize modifications .
- Data integration : Combine SAR data with machine learning models (e.g., Random Forest) to predict optimal substitutions .
Q. What experimental and computational methods are recommended for analyzing the compound’s potential off-target effects in complex biological systems?
- Methodology :
- Proteome-wide screening : Use affinity-based pulldown assays with mass spectrometry (AP-MS) to identify non-target protein interactions .
- Transcriptomics : Perform RNA-seq on treated cell lines to detect pathway dysregulation unrelated to the primary target .
- Systems pharmacology tools : Leverage platforms like STRING or Reactome to map off-target pathways and prioritize validation experiments .
Comparative and Structural Analysis
Q. How does the structural uniqueness of this compound influence its reactivity compared to analogs like 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide?
- Key distinctions :
| Feature | This Compound | Analog () |
|---|---|---|
| Core structure | 1,3,5-Triazine with methyl linkage | Benzamide with cyclohexyl linkage |
| Sulfonamide position | Directly on benzene ring | On morpholine-sulfonyl group |
| Biological implications | Enhanced kinase selectivity | Broader GPCR modulation potential |
- Reactivity impact : The triazine core’s electron-deficient nature increases susceptibility to nucleophilic attack, whereas the benzamide analog’s sulfonyl group stabilizes hydrogen bonding .
Data Conflict Resolution
Q. What methodologies are recommended when encountering contradictory results in solubility measurements across different laboratories?
- Methodology :
- Standardized protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method with HPLC quantification) .
- Inter-lab collaboration : Share samples and replicate experiments using identical buffers (e.g., PBS pH 7.4) and temperature controls (25°C ± 0.5) .
- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation phenomena that may artificially reduce measured solubility .
Methodological Training
Q. What advanced techniques should researchers master to investigate this compound’s mechanism of action in heterogeneous cellular environments?
- Methodology :
- Super-resolution microscopy : Track compound localization in live cells using fluorescent probes (e.g., click chemistry with tetrazine dyes) .
- Single-cell RNA sequencing : Resolve cell-to-cell variability in response profiles .
- Microfluidics : Simulate in vivo tissue gradients to study dose-response under dynamic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
